2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid
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Overview
Description
2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a carboxylic acid functional group. The presence of bromine and fluorine atoms on the phenyl ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea. For example, 2-bromoacetophenone can react with thiourea in the presence of a base to form the thiazole ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde group or the hydrolysis of an ester group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form other functional groups such as aldehydes or ketones. Similarly, it can be reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: It can be used as a tool compound to study biological pathways and molecular targets.
Material Science: The compound may be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-5-fluorophenyl)thiazole-4-carboxylic acid
- 2-(3-Bromo-5-methylphenyl)thiazole-4-carboxylic acid
- 2-(3-Bromo-5-fluorophenyl)oxazole-4-carboxylic acid
Comparison
Compared to similar compounds, 2-(3-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid may exhibit unique properties due to the specific combination of bromine and fluorine atoms on the phenyl ring. This can influence its reactivity, biological activity, and binding affinity towards molecular targets. The thiazole ring itself is a versatile scaffold that can be modified to enhance its properties for specific applications.
Properties
Molecular Formula |
C10H5BrFNO2S |
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Molecular Weight |
302.12 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
XEWXTRNOYOGVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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